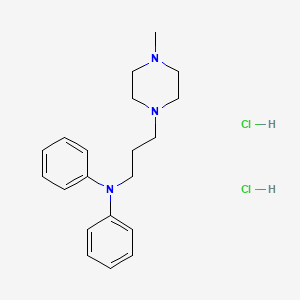
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . For Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride, the insertion of the piperazine moiety is often the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve catalytic synthesis with SnAP reagents, which allow for the functionalization of previously inaccessible heterocyclic aldehydes . This method is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution reactions may yield various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including its use as an anthelminthic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride involves its binding to GABA receptors, which are neurotransmitter receptors in the nervous system . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites, making it effective as an anthelminthic agent.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A piperazine derivative used as a cancer treatment.
Sildenafil: Another piperazine derivative used to treat erectile dysfunction.
Uniqueness
Piperazine, 1-(3-(diphenylamino)propyl)-4-methyl-, dihydrochloride is unique due to its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner compared to other piperazine derivatives. This unique interaction makes it particularly effective in its applications as an anthelminthic agent.
Propiedades
Número CAS |
52850-00-7 |
|---|---|
Fórmula molecular |
C20H29Cl2N3 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-[3-(4-methylpiperazin-1-yl)propyl]-N-phenylaniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3.2ClH/c1-21-15-17-22(18-16-21)13-8-14-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20;;/h2-7,9-12H,8,13-18H2,1H3;2*1H |
Clave InChI |
BEKFITISUGLHOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




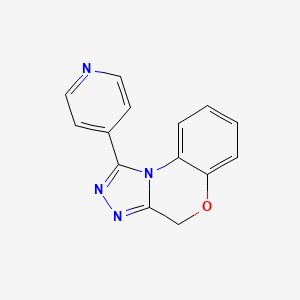
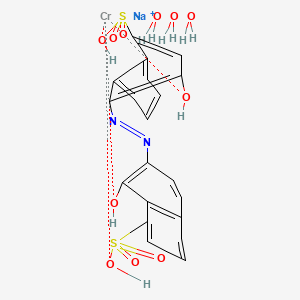
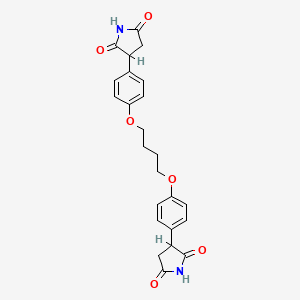

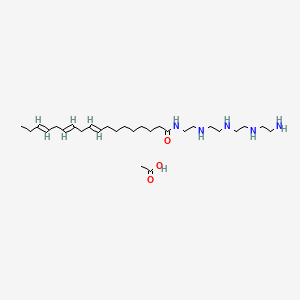
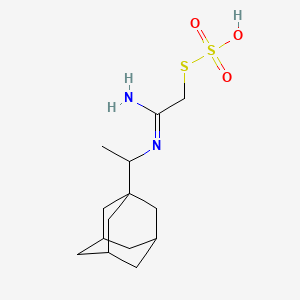
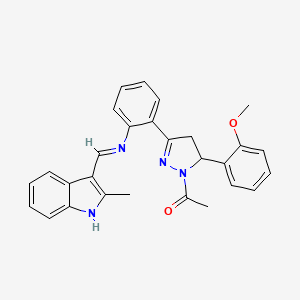

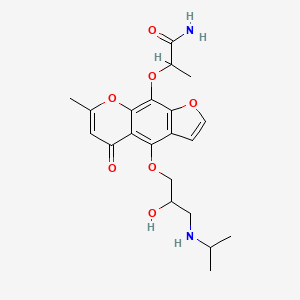


![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
